molecular formula C14H19N3O2S B8554301 TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE

TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE

Cat. No.: B8554301
M. Wt: 293.39 g/mol
InChI Key: ZSSRIHUELJDQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE is a compound that features a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine in the presence of a catalyst. The reaction is carried out under an oxygen atmosphere at 45°C for several hours. The product is then purified using flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE is unique due to its specific structure, which combines a thiazole ring with a tert-butyl group and a carbamate moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-benzothiazol-2-ylamino)ethyl]carbamate

InChI

InChI=1S/C14H19N3O2S/c1-14(2,3)19-13(18)16-9-8-15-12-17-10-6-4-5-7-11(10)20-12/h4-7H,8-9H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

ZSSRIHUELJDQDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromo-1,3-benzothiazole (505.5 mg, 2.36 mmol) and N-(2-aminoethyl) carbamic acid tert-butyl ester (1.1356 g, 7.10 mmol) were stirred in a preheated oil bath (125° C.) for 5 h. The solid mass was dissolved in chloroform, and the resulting solution was washed with aqueous sodium bicarbonate then dried, filtered and concentrated to a yield a residue. The residue was purified by flash chromatography, eluting with 60% ethyl acetate in hexane to yield tert-butyl 2-(benzo[d]thiazol-2-ylamino)ethylcarbamate as a white amorphous solid.
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Synthesis routes and methods II

Procedure details

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